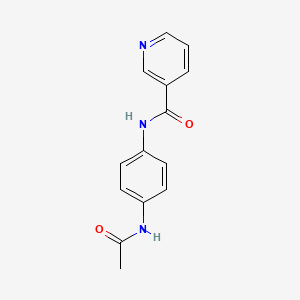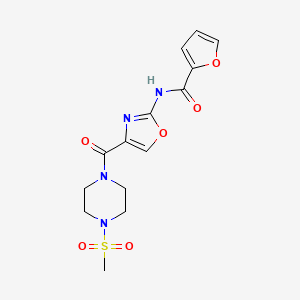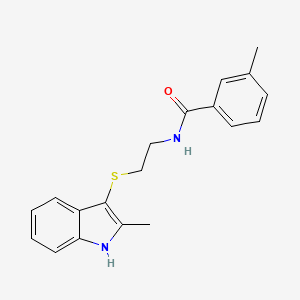![molecular formula C23H20ClFN6O2S B2404520 N-(2-(6-((2-((2-clorobencil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-fluorobenzamida CAS No. 897612-96-3](/img/structure/B2404520.png)
N-(2-(6-((2-((2-clorobencil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H20ClFN6O2S and its molecular weight is 498.96. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los compuestos con estructuras similares han mostrado resultados prometedores en el campo de la investigación del cáncer . Por ejemplo, ciertas bis(1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas) y bis((quinoxalin-2-il)fenoxi)alcanos se han sintetizado como agentes anticancerígenos contra el cáncer de mama a través de la inhibición dual de PARP-1 y EGFR .
Actividad antimicrobiana
El andamiaje 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, que forma parte de la estructura de su compuesto, se ha asociado con actividad antimicrobiana .
Actividad analgésica y antiinflamatoria
Se ha informado que los compuestos con el andamiaje 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina también exhiben actividades analgésicas y antiinflamatorias .
Actividad antioxidante
El andamiaje 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina se ha asociado con actividad antioxidante .
Actividad antiviral
Los compuestos con el andamiaje 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina han mostrado propiedades antivirales .
Inhibición enzimática
Se ha encontrado que estos compuestos inhiben varias enzimas, incluida la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la antilipasa y la aromatasa .
Agentes antituberculosos
El andamiaje 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina se ha asociado con actividad antituberculosa .
Aplicaciones en microbiología
Los compuestos con una estructura de triazol similar se han utilizado en microbiología. Por ejemplo, 3-Amino-1,2,4-triazol se ha aplicado a cultivos de células de levadura para aumentar el nivel de expresión de HIS3 .
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have multiple targets, depending on the specific biological context.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to interact with various enzymes and receptors in the biological system . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound interacts with.
Pharmacokinetics
The solubility of a compound in water and organic solvents can influence its absorption and distribution
Result of Action
Given the potential for interaction with various enzymes and receptors , the compound could have a range of effects at the molecular and cellular level. These effects would depend on the specific targets of the compound and the context in which it is used.
Propiedades
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2S/c24-18-4-2-1-3-16(18)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)15-5-7-17(25)8-6-15/h1-10H,11-14H2,(H,26,33)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDJMPEDZWHBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)



![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)


![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)

![1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2404459.png)
